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Compound of Interest

Compound Name: Gatifloxacin-d4

Cat. No.: B563244 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the synthetic pathways

and analytical characterization of Gatifloxacin-d4, an isotopically labeled version of the fourth-

generation fluoroquinolone antibiotic, Gatifloxacin. This guide is intended for professionals in

pharmaceutical research and development who require a stable, labeled internal standard for

pharmacokinetic (PK), bioequivalence, or metabolic studies.

While specific detailed protocols for the synthesis of Gatifloxacin-d4 are not extensively

published, this guide outlines a robust and logical synthetic strategy based on established

chemical principles and published syntheses of Gatifloxacin and other deuterated compounds.

The characterization methods described are standard analytical techniques for confirming the

identity, purity, and isotopic enrichment of the final product.

Physicochemical Properties
Gatifloxacin-d4 is structurally identical to Gatifloxacin, with the exception of four hydrogen

atoms on the 3-methylpiperazine moiety being replaced by deuterium atoms. This substitution

provides a distinct mass difference for mass spectrometric analysis without significantly altering

the chemical properties of the molecule.
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Property Value Reference

IUPAC Name

1-cyclopropyl-6-fluoro-8-

methoxy-4-oxo-7-(2,2,5,5-

tetradeuterio-3-

methylpiperazin-1-yl)quinoline-

3-carboxylic acid

[1][2]

Molecular Formula C₁₉H₁₈D₄FN₃O₄ [3]

Molecular Weight 379.42 g/mol [2][3]

Monoisotopic Mass 379.18454134 Da

Unlabeled CAS No. 112811-59-3

Labeled CAS No. 1190043-25-4

Proposed Synthesis of Gatifloxacin-d4
The most logical synthetic route to Gatifloxacin-d4 involves a condensation reaction between

the stable quinolone core and a deuterated 2-methylpiperazine side chain. This approach

ensures precise placement of the deuterium labels. The overall workflow is a two-part process:

synthesis of the deuterated intermediate followed by the final coupling reaction.

Proposed Synthesis Workflow for Gatifloxacin-d4
1-Cyclopropyl-6,7-difluoro-8-methoxy-

4-oxo-quinoline-3-carboxylic acid
(Quinolone Core)

Condensation Reaction

2-Methylpiperazine-d4
(Deuterated Intermediate)

Crude Gatifloxacin-d4DMSO, 55-70°C Purification
(Recrystallization) Pure Gatifloxacin-d4e.g., Methanol

Click to download full resolution via product page

Caption: Proposed synthesis workflow for Gatifloxacin-d4.
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Experimental Protocol: Synthesis of the Quinolone Core
The synthesis of the Gatifloxacin quinolone core, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-

methoxy-4-oxo-3-quinoline carboxylic acid, is well-documented in the literature. This

intermediate is typically prepared through a multi-step process starting from substituted benzoic

acids, followed by condensation, cyclization, and hydrolysis reactions. For the purpose of this

guide, it is assumed that this starting material is either commercially available or synthesized

according to established methods.

Experimental Protocol: Proposed Synthesis of 2-
Methylpiperazine-d4
The synthesis of the deuterated intermediate is critical. While several methods exist for

synthesizing 2-methylpiperazine, a deuterated version can be prepared via reductive amination

of a suitable precursor with a deuterium source.

Objective: To synthesize 2-methylpiperazine-d4 from ethylenediamine and a deuterated

propylene glycol equivalent.

Materials:

Ethylenediamine

1,2-Propanediol-1,1,2-d3 (or similar deuterated precursor)

Promoted copper catalyst

Hydrogen gas (for reduction/cyclization)

Solvent (e.g., Methanol or Ethanol)

Standard glassware for high-pressure reactions

Procedure:

In a high-pressure reactor, charge the vessel with ethylenediamine, the deuterated

propanediol precursor, a suitable catalyst (e.g., promoted copper catalyst), and a solvent like

methanol.
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Seal the reactor and purge with nitrogen gas, followed by pressurizing with hydrogen gas.

Heat the reaction mixture to a specified temperature (e.g., 150-200°C) and maintain

pressure for several hours to facilitate the cyclo-condensation reaction.

After the reaction is complete, cool the reactor to room temperature and carefully vent the

hydrogen gas.

Filter the reaction mixture to remove the catalyst.

The filtrate, containing 2-methylpiperazine-d4, is then purified using distillation under

reduced pressure to isolate the final product.

Experimental Protocol: Final Condensation Step
This final step involves the nucleophilic substitution of the fluorine atom at the C-7 position of

the quinolone core by the deuterated piperazine.

Objective: To synthesize Gatifloxacin-d4 by condensing the quinolone core with 2-

methylpiperazine-d4.

Materials:

1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid (1

equivalent)

2-methylpiperazine-d4 (2.1 equivalents)

Dimethyl sulfoxide (DMSO)

Acetonitrile or Toluene (for precipitation/washing)

Nitrogen gas atmosphere

Procedure:

Suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid

and 2.1 equivalents of 2-methylpiperazine-d4 in DMSO in a reaction flask under a nitrogen
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atmosphere.

Heat the reaction mixture to approximately 55°C and maintain this temperature with stirring

for 24 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance

Liquid Chromatography (HPLC).

Upon completion, cool the reaction mixture to room temperature or below (e.g., 5°C) to

induce precipitation of the product. An anti-solvent like water, acetonitrile, or toluene can be

added to facilitate this process.

Hold the slurry at a low temperature for several hours to maximize yield.

Filter the precipitate under vacuum, wash with a cold solvent (e.g., acetonitrile), and dry the

solid under vacuum to obtain crude Gatifloxacin-d4.

Further purification can be achieved by recrystallization from a suitable solvent such as

methanol.

Characterization of Gatifloxacin-d4
Thorough characterization is essential to confirm the successful synthesis, determine the purity,

and verify the isotopic incorporation of Gatifloxacin-d4.

Analytical Characterization Workflow

Purified Gatifloxacin-d4

Mass Spectrometry
(LC-MS/MS)

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Chromatography
(HPLC)

Identity & Isotopic
Enrichment Confirmation

Structural Confirmation

Purity Assessment
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Click to download full resolution via product page

Caption: Analytical workflow for Gatifloxacin-d4 characterization.

Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the mass of the deuterated

compound and determining the level of isotopic enrichment.

Protocol:

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with

Electrospray Ionization (ESI) in positive ion mode.

Sample Preparation: Dissolve a small amount of Gatifloxacin-d4 in a suitable solvent (e.g.,

methanol or mobile phase) to a concentration of approximately 10-100 ng/mL.

Expected Results: The precursor ion [M+H]⁺ should be observed at m/z ≈ 380.2. A

comparison with the non-deuterated Gatifloxacin standard (m/z ≈ 376.2) confirms the

incorporation of four deuterium atoms. The absence of a significant peak at m/z 376.2 in the

deuterated sample indicates high isotopic purity.

Compound Theoretical [M+H]⁺ (m/z) Key Observation

Gatifloxacin ~376.17 Parent compound mass.

Gatifloxacin-d4 ~380.19
+4 Da mass shift confirms

deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unequivocal structural confirmation and verifies the exact location

of the deuterium labels.

Protocol:

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or a suitable deuterated solvent.
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Experiments: ¹H NMR, ¹³C NMR, ¹⁹F NMR.

Expected Results:

¹H NMR: The most significant change will be the disappearance or significant reduction in

the intensity of the signals corresponding to the four protons on the piperazine ring at the

C2 and C5 positions. All other signals (e.g., cyclopropyl, aromatic, methoxy, and methyl

protons) should remain consistent with the Gatifloxacin spectrum.

¹³C NMR: The signals for the deuterated carbons (C2 and C5 of the piperazine ring) will

appear as multiplets (typically triplets due to C-D coupling) and may be shifted slightly

upfield compared to the non-deuterated spectrum.

¹⁹F NMR: A single signal is expected, confirming the presence of the fluorine atom on the

quinolone ring.

Nucleus Gatifloxacin Gatifloxacin-d4 (Expected)

¹H
Signals present for protons at

piperazine C2 & C5 positions.

Signals for C2-H₂ and C5-H₂

are absent or greatly

diminished.

¹³C
Singlet signals for carbons at

piperazine C2 & C5 positions.

Triplet signals (due to C-D

coupling) for C2 & C5 carbons.

High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized Gatifloxacin-d4 and to

separate it from any starting materials or side products.

Protocol:

System: A standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Detection: UV at 293 nm.
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Data Analysis: The purity is determined by calculating the area percentage of the main

Gatifloxacin-d4 peak relative to the total area of all observed peaks. A purity of >95% is

typically required for use as an analytical standard.

HPLC Parameter Recommended Conditions

Mobile Phase
Acetonitrile : 0.02 M Disodium Hydrogen

Phosphate Buffer (pH 3.3) (25:75, v/v)

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Column Temp. Ambient (25 ± 2 °C)

Expected Retention Time
~2.7 minutes (may vary slightly from non-

deuterated standard)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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